molecular formula C14H25N3O3 B2588884 Tert-butyl 4-[(2R)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate CAS No. 2173637-52-8

Tert-butyl 4-[(2R)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate

Cat. No.: B2588884
CAS No.: 2173637-52-8
M. Wt: 283.372
InChI Key: MUWOCYONAOKDIN-LLVKDONJSA-N
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Description

Tert-butyl 4-[(2R)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate is a compound that features a tert-butyl group, a pyrrolidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(2R)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen with a tert-butyl group, followed by the introduction of the pyrrolidine-2-carbonyl group. One common method involves the use of tert-butyl chloroformate as a protecting agent for the piperazine ring. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(2R)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-[(2R)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-[(2R)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate is unique due to the presence of both pyrrolidine and piperazine rings, which confer distinct chemical and biological properties. The tert-butyl group also contributes to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl 4-[(2R)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)17-9-7-16(8-10-17)12(18)11-5-4-6-15-11/h11,15H,4-10H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWOCYONAOKDIN-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)[C@H]2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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